2-Amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline family, characterized by its unique structural features and potential biological activities. This compound is noted for its applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities. The compound's molecular formula is , and it has a CAS number of 523990-62-7, which aids in its identification across chemical databases.
The synthesis and characterization of this compound have been reported in various scientific literature, including studies on related quinazoline derivatives that exhibit significant biological activities. The compound can be sourced from specialized chemical suppliers such as Avantor and Matrix Scientific, which provide detailed specifications regarding its chemical properties and safety data sheets .
2-Amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This classification highlights its potential pharmacological relevance due to the diverse biological activities associated with quinazoline derivatives.
The synthesis of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be achieved through several methods, primarily involving condensation reactions between appropriate amines and carbonyl compounds.
The synthesis generally requires controlling reaction conditions such as temperature, solvent choice (often using polar aprotic solvents), and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one features a fused ring system that contributes to its stability and biological activity.
Key structural data include:
The reactivity of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be explored through various chemical reactions that highlight its functional groups.
Reactions are often conducted under controlled environments to prevent side reactions. Solvents such as dimethyl sulfoxide or dichloromethane are commonly used, along with bases like triethylamine to facilitate acylation processes .
The mechanism of action for compounds like 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is crucial for understanding their biological effects.
Studies indicate that modifications on the quinazoline core can significantly affect the binding affinity and selectivity towards biological targets .
Understanding the physical and chemical properties of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is essential for its applications.
The applications of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one span various fields within medicinal chemistry.
Scaffold hopping—the strategic replacement of core structural motifs while preserving pharmacophoric elements—has proven instrumental in optimizing quinazolinone-based therapeutics. This approach mitigates drawbacks associated with progenitor scaffolds, such as metabolic instability or toxicity, while enhancing target engagement. The evolution of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one exemplifies this paradigm, originating from systematic modifications of structurally related inhibitors. Notably, thienopyrimidinone-based NorA efflux pump inhibitors (EPIs) in Staphylococcus aureus demonstrated potent activity but carried inherent toxicity risks linked to the thiophene ring. Bioisosteric replacement of this heterocycle with a dihydroquinazolinone core yielded derivatives with retained efficacy and improved safety profiles [3] [7].
Key scaffold hopping trajectories include:
Table 1: Bioactivity Comparison of Original and Hopped Scaffolds
Core Structure | Target | IC~50~ (µM) | Advantage |
---|---|---|---|
Thieno[2,3-d]pyrimidinone | S. aureus NorA | 0.26 | High potency |
Quinazolinone | S. aureus NorA | 0.41 | Reduced toxicity, retained efficacy |
6-Methylquinazolinone | HIV-1 RNase H | 0.15 | Enhanced hydrophobic contact |
Achieving site-selective modification of the quinazolinone nucleus is critical for pharmacological optimization. The fused bicyclic system exhibits distinct electronic and steric landscapes: Positions C2 and C4 are electron-deficient due to adjacent nitrogen atoms, while C6-C8 are more nucleophilic. Regioselective functionalization leverages these disparities or employs directing groups (DGs) to overcome inherent selectivity challenges.
Table 2: Regioselective Functionalization Strategies for Quinazolinones
Position | Method | Directing Group | Catalyst System | Application Example |
---|---|---|---|---|
C2 | Pd-catalyzed C-H arylation | Native N1 or N3 | Pd(OAc)~2~/P(t-Bu)~2~Me·HBF~4~ | Installation of 4-tert-butylphenyl |
C6 | Cu-mediated Chan-Lam coupling | None (inherent nucleophilicity) | Cu(OAc)~2~, pyridine | Introduction of aminoalkyl chains |
C8 | Pd/transient DG system | 8-Aminoquinoline | Pd(OAc)~2~, Ag~2~CO~3~ | Halogenation for further coupling |
The 4-tert-butylphenyl moiety at C7 is a structurally decisive element in 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one, conferring both steric stabilization and enhanced pharmacophore interactions. Its contributions manifest across multiple dimensions:
Synthesis of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one employs two primary methodologies: classical thermal cyclization in refluxing solvents and microwave-assisted dielectric heating. A comparative evaluation reveals significant divergences in efficiency and sustainability.
Table 3: Performance Comparison of Synthetic Methods
Parameter | Traditional Reflux | Microwave-Assisted | Improvement |
---|---|---|---|
Reaction Time | 18–36 hours | 0.5–1 hour | 30–50x faster |
Isolated Yield | 45–65% | 80–92% | +25–40% |
Solvent Consumption | ~50 mL/g product | ~15 mL/g product | ≥70% reduction |
Byproduct Formation | Significant | Minimal | Simplified purification |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1